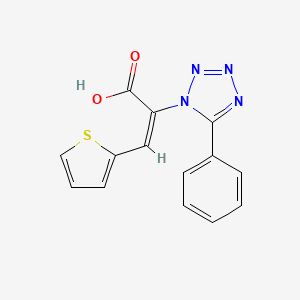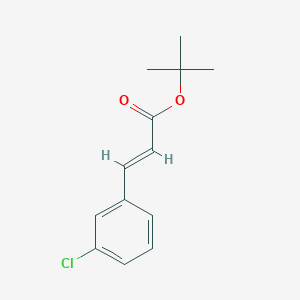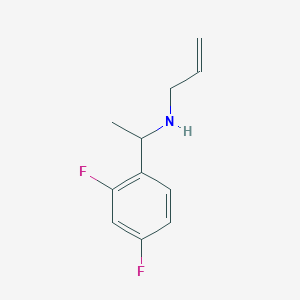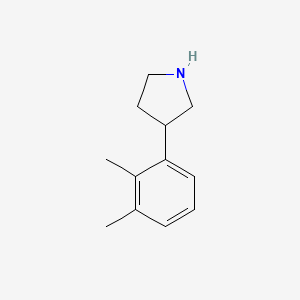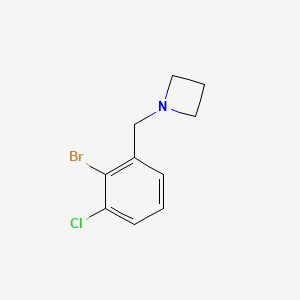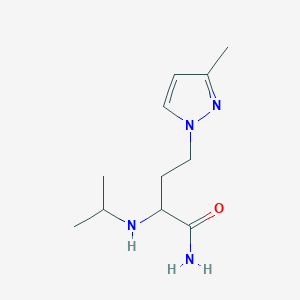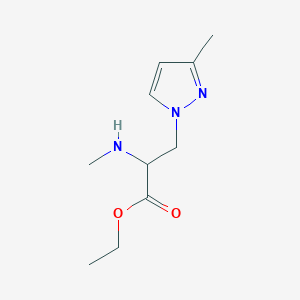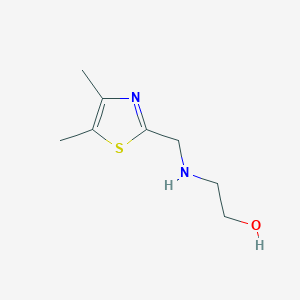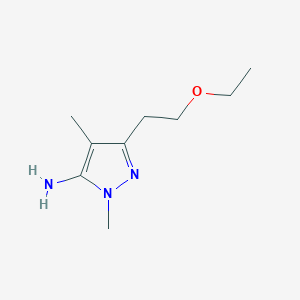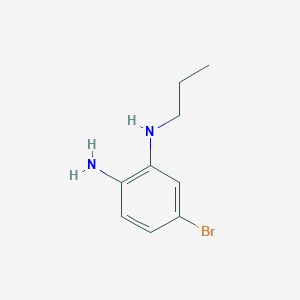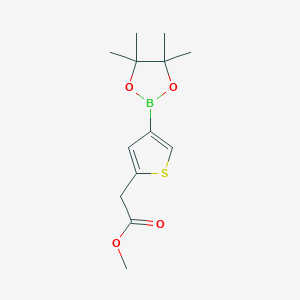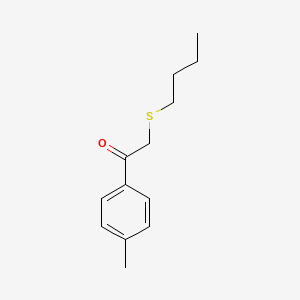
2-(Butylthio)-1-(p-tolyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylthio)-1-(p-tolyl)ethan-1-one is an organic compound characterized by the presence of a butylthio group attached to an ethanone backbone, with a p-tolyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with butylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Butylthio)-1-(p-tolyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Butylthio)-1-(p-tolyl)ethan-1-one involves its interaction with specific molecular targets. The butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The p-tolyl group may also play a role in stabilizing the compound and enhancing its binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylthio)-1-(p-tolyl)ethan-1-one
- 2-(Ethylthio)-1-(p-tolyl)ethan-1-one
- 2-(Propylthio)-1-(p-tolyl)ethan-1-one
Uniqueness
2-(Butylthio)-1-(p-tolyl)ethan-1-one is unique due to the presence of the butylthio group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs
Propriétés
Formule moléculaire |
C13H18OS |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
2-butylsulfanyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C13H18OS/c1-3-4-9-15-10-13(14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
VRRHDJWHWCMFQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


